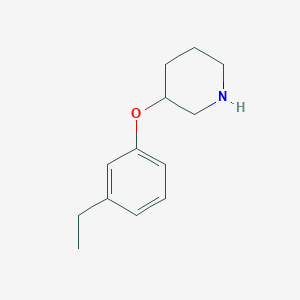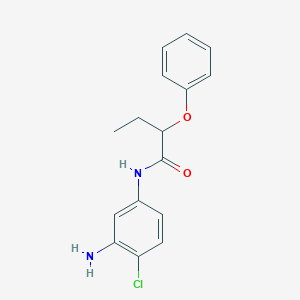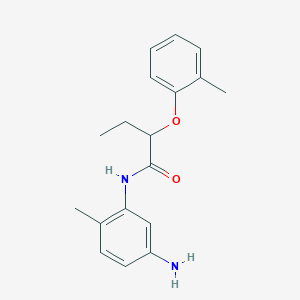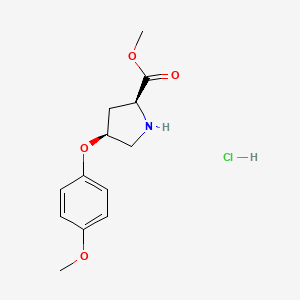
3-(3-Ethylphenoxy)piperidine
Vue d'ensemble
Description
3-(3-Ethylphenoxy)piperidine is a biochemical used for proteomics research . It has a molecular formula of C13H19NO .
Synthesis Analysis
The synthesis of piperidine derivatives, such as 3-(3-Ethylphenoxy)piperidine, has been a topic of interest in recent years . A cross-coupling approach to enantioenriched 3-piperidines from pyridine- and sp2-hybridized boronic acids has been reported . This involves a Rh-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids and phenyl pyridine-1 (2 H )-carboxylate to provide 3-substituted tetrahydropyridines .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of 3-(3-Ethylphenoxy)piperidine would include this piperidine ring, with an ethylphenol group attached via an ether linkage .Chemical Reactions Analysis
The formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, involves intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Applications De Recherche Scientifique
Antidepressant Activity
A study on 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives, closely related to 3-(3-Ethylphenoxy)piperidine, explored their potential as antidepressant agents. These compounds demonstrated biological activity comparable to the antidepressant drug viloxazine (Balsamo et al., 1987).
Opioid Receptor Antagonists
Research on trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, similar in structure to 3-(3-Ethylphenoxy)piperidine, highlighted their use as opioid receptor antagonists. These compounds showed significant affinity toward the mu-opioid receptor, with potential implications for various medical applications (Le Bourdonnec et al., 2006).
Hypotensive Activity
A series of 3-[2-(phenoxypiperidyl)ethyl]indoles, which are structurally related to 3-(3-Ethylphenoxy)piperidine, were synthesized and evaluated for their hypotensive activity in hypertensive rats. These compounds showed promising results, particularly when certain substitutions were made on the piperidine ring (Helsley et al., 1978).
Treatment of Gastrointestinal Motility Disorders
Research into N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, related to 3-(3-Ethylphenoxy)piperidine, identified compounds with potential for treating gastrointestinal motility disorders. These compounds were found to be potent mu-opioid receptor antagonists with selectivity for peripheral receptors (Zimmerman et al., 1994).
Aromatase Inhibitors
A study on 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, analogous to 3-(3-Ethylphenoxy)piperidine, demonstrated their potential as inhibitors of estrogen biosynthesis. These compounds showed stronger inhibition compared to existing treatments for hormone-dependent breast cancer (Hartmann & Batzl, 1986).
Crystal Structure Analysis
The crystal structures of derivatives of 1-methyl-2,6-diphenylpiperidin-4-ylidene, which are structurally akin to 3-(3-Ethylphenoxy)piperidine, have been analyzed. These studies contribute to understanding the molecular conformation and potential reactivity of such compounds (Raghuvarman et al., 2014).
Histamine H3 Antagonists
Compounds containing a 4-phenoxypiperidine core, related to 3-(3-Ethylphenoxy)piperidine, have been found to be potent histamine H3 antagonists. This research is significant for the development of treatments for neurological disorders (Dvorak et al., 2005).
Orientations Futures
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 3-(3-Ethylphenoxy)piperidine, is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
3-(3-ethylphenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-11-5-3-6-12(9-11)15-13-7-4-8-14-10-13/h3,5-6,9,13-14H,2,4,7-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVCYKZPVACUPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60663034 | |
| Record name | 3-(3-Ethylphenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60663034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Ethylphenoxy)piperidine | |
CAS RN |
946759-21-3 | |
| Record name | 3-(3-Ethylphenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60663034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[(Benzyloxy)methyl]piperidine hydrochloride](/img/structure/B1391243.png)

![3-[(2-Methyl-2-propenyl)oxy]pyrrolidine hydrochloride](/img/structure/B1391245.png)
![3-[(3-Fluorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1391246.png)

![3-[4-(Tert-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1391248.png)


